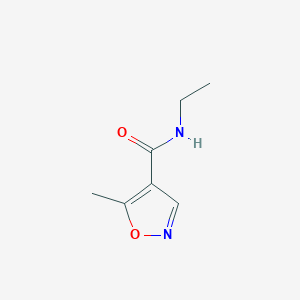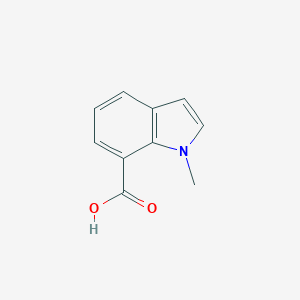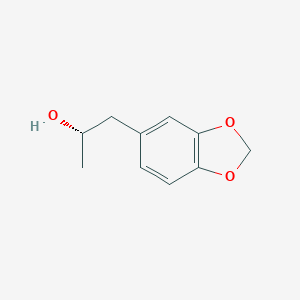
(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves combining phytonutrients or other bioactive compounds, utilizing methods such as Claisen-Schmidt condensation reactions, and employing catalytic processes for efficiency. For instance, Jayaraj and Desikan (2020) detailed the synthesis and structural characterization of a compound using FT-IR, NMR, LC-MS/MS techniques, and single crystal X-ray data, highlighting the importance of precise synthesis methods in obtaining desired structural and functional attributes of compounds (Jayaraj & Desikan, 2020).
Molecular Structure Analysis
Molecular structure analysis often involves a combination of experimental and computational techniques, such as DFT calculations, to elucidate the geometry, electronic parameters, and intermolecular interactions of compounds. For example, the work by Jayaraj and Desikan (2020) provided insights into the molecular structure through single crystal X-ray diffraction analysis and DFT calculations, demonstrating the compound's geometrical and electronic parameters and its potential utility in biological applications (Jayaraj & Desikan, 2020).
Chemical Reactions and Properties
Chemical reactions and properties analysis focuses on understanding how compounds interact with other substances and their reactivity. Studies often examine the synthesis pathways, reaction mechanisms, and the effects of various conditions on the compound's stability and reactivity. For instance, research by Gabriele et al. (2008) explored novel synthesis methods for 2-functionalized benzofurans, providing insights into palladium-catalyzed cycloisomerization and subsequent reactions (Gabriele, Mancuso, & Salerno, 2008).
Scientific Research Applications
Crystallographic Studies : The compound has been analyzed in crystallographic studies, revealing its molecular structure and conformation. For example, research by Song et al. (2001) focused on the conformation and non-planarity of the semiquinone ring in a related compound (Q. Song, F. Fronczek, & N. Fischer, 2001).
Synthesis and Structural Characterization : Jayaraj and Desikan (2020) synthesized a small molecule combining phytonutrients related to this compound, useful in cardiovascular disease, and performed structural characterizations (Premkumar Jayaraj & Rajagopal Desikan, 2020).
Molecular Aggregation Studies : The effects of molecular aggregation in organic solvent solutions have been studied, indicating the impact of the compound's structure on aggregation interactions (A. Matwijczuk et al., 2016).
Cytotoxic Neolignans Research : Research into neolignans derived from traditional Chinese medicine included compounds structurally similar to (2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, indicating potential for cancer treatment (Xinhua Ma et al., 2017).
X-ray Structures and Computational Studies : Studies on related cathinones provided insights into molecular structures and bonding, as well as electronic spectra, crucial for understanding the compound's properties (J. Nycz et al., 2011).
properties
IUPAC Name |
(2S)-1-(1,3-benzodioxol-5-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7,11H,4,6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMKZYKJYMJYDG-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C=C1)OCO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol | |
CAS RN |
172542-26-6 |
Source


|
| Record name | (2S)-1-(1,3-dioxaindan-5-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


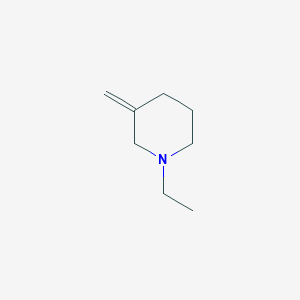

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)


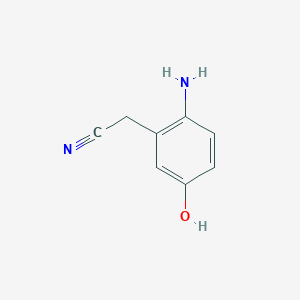
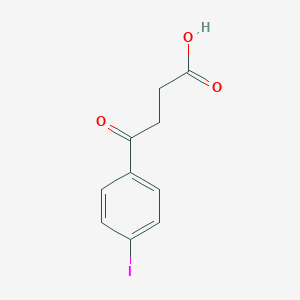

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)

